molecular formula C16H19NO2 B1589719 Methyl 3-cyclohexyl-1H-indole-6-carboxylate CAS No. 494799-18-7

Methyl 3-cyclohexyl-1H-indole-6-carboxylate

Cat. No.: B1589719
CAS No.: 494799-18-7
M. Wt: 257.33 g/mol
InChI Key: ISGMYFROWQKXIL-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-1H-indole-6-carboxylate (hereafter referred to as Compound 4af) is an indole derivative characterized by a cyclohexyl substituent at the 3-position and a methyl ester group at the 6-position of the indole scaffold. It is a white crystalline solid with a melting point of 128–130°C and has been validated via high-resolution mass spectrometry (HRMS-ESI), confirming its molecular formula (C₁₆H₁₉NO₂) and structural integrity .

Properties

IUPAC Name

methyl 3-cyclohexyl-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-19-16(18)12-7-8-13-14(10-17-15(13)9-12)11-5-3-2-4-6-11/h7-11,17H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGMYFROWQKXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459512
Record name Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494799-18-7
Record name 1H-Indole-6-carboxylic acid, 3-cyclohexyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=494799-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-cyclohexyl-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Synthesis from 3-cyclohexenyl-1H-indole-6-carboxylic acid

A well-documented method involves two main steps starting from 3-cyclohexenyl-1H-indole-6-carboxylic acid:

Step Procedure Reaction Conditions Yield Notes
1 Hydrogenation of 3-cyclohexenyl-1H-indole-6-carboxylic acid to 3-cyclohexyl-1H-indole-6-carboxylic acid Catalyst: Pd(OH)2/C (0.1 eq., 20%)
Solvent: THF/MeOH (1:1, 0.5 M)
Pressure: 60 psi H2
Time: 14 h
90% Catalyst removed by filtration; product isolated as white solid; confirmed by 1H NMR and MS
2 Esterification of 3-cyclohexyl-1H-indole-6-carboxylic acid to methyl ester Reagent: Thionyl chloride (0.5 eq.)
Solvent: Methanol (0.4 M)
Temperature: 0 °C to reflux
Time: 24 h
100% Volatiles removed under vacuum; product isolated as solid; high purity confirmed

This method achieves high overall yield and purity, with detailed characterization by NMR and mass spectrometry confirming the structure.

Fischer Indole Synthesis Approach

Another common approach involves the classical Fischer indole synthesis:

  • Starting materials: Phenylhydrazine and a suitable cyclohexyl-substituted ketone or aldehyde.
  • Process: Formation of hydrazone intermediate followed by acid-catalyzed cyclization to yield the indole core.
  • Final step: Methylation of the indole-6-carboxylic acid using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to form the methyl ester.

This method is widely used for indole derivatives and allows structural modifications at various positions, including the cyclohexyl group at position 3 and esterification at position 6.

Reaction Conditions and Analytical Data Summary

Parameter Details
Hydrogenation Catalyst Pd(OH)2/C (20%)
Hydrogen Pressure 60 psi
Solvents for Hydrogenation THF/MeOH (1:1)
Esterification Reagent Thionyl chloride (SOCl2)
Esterification Solvent Methanol
Reaction Temperature 0 °C to reflux
Reaction Time Hydrogenation: 14 h
Esterification: 24 h
Product Purity >95% (confirmed by NMR, MS)
Yield Hydrogenation: 90%
Esterification: 100%

Supporting Research Findings

  • The hydrogenation step efficiently converts the cyclohexenyl moiety to cyclohexyl, crucial for biological activity enhancement.
  • Esterification with thionyl chloride in methanol is a robust method yielding high purity methyl ester.
  • NMR data (1H NMR, 300 MHz, DMSO-d6) show characteristic multiplets for cyclohexyl protons and singlets for indole protons, confirming the structure.
  • Mass spectrometry (ES+) confirms molecular ion peaks consistent with the expected molecular weight (m/z 244 (M+H)+ for acid intermediate, m/z 257 for methyl ester).

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield
Hydrogenation + Esterification (Stepwise) High yield, well-characterized, reproducible Requires hydrogenation setup and handling of thionyl chloride 90-100% per step
Fischer Indole Synthesis + Methylation Versatile for structural variations, classical method Multi-step, may require purification of intermediates Variable, generally good with optimization

Summary Table of Preparation Steps

Step Number Reaction Reagents & Conditions Yield (%) Product State
1 Hydrogenation of 3-cyclohexenyl-1H-indole-6-carboxylic acid Pd(OH)2/C, THF/MeOH, 60 psi H2, 14 h 90 White solid (acid)
2 Esterification to methyl ester Thionyl chloride, MeOH, 0 °C to reflux, 24 h 100 Solid methyl ester

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclohexyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

MCI has emerged as a candidate for pharmaceutical development due to its ability to interact with multiple biological targets. Research indicates that it can modulate enzyme activities related to inflammation and metabolism, suggesting potential therapeutic applications in treating metabolic disorders and inflammatory diseases . The compound's structural characteristics enhance its binding affinity to biological targets compared to other indole derivatives, making it valuable for drug discovery.

Biological Activities

Studies have demonstrated that MCI exhibits notable biological activities, including:

  • Enzyme Modulation : MCI has been shown to influence various enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions.
  • Anti-inflammatory Properties : Preliminary research suggests that MCI may possess anti-inflammatory effects, making it a candidate for developing anti-inflammatory drugs .

Synthetic Methodologies

The synthesis of MCI typically involves the Fischer indole synthesis method, where phenylhydrazine reacts with a ketone or aldehyde to form an indole derivative. This process can be optimized for scalability using continuous flow reactors, which improve yield and efficiency in industrial applications .

Reaction Conditions

The following table summarizes key reaction types and conditions used in the synthesis of MCI:

Reaction TypeReagentConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionBromine/ChlorineStandard laboratory conditions

Case Studies and Research Findings

Several studies have explored the potential applications of MCI:

  • Case Study on Anti-cancer Activity : Research has indicated that certain indole derivatives exhibit cytotoxic properties against cancer cell lines. The synthesis of these derivatives, including MCI, has been evaluated for their efficacy in cancer treatment .
  • Metabolic Pathway Modulation : Investigations into how MCI interacts with specific metabolic pathways have shown promise in understanding its role in metabolic disorders, potentially leading to new therapeutic approaches .

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The cyclohexyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Physical and Chemical Properties

Table 1: Comparative physical properties of Compound 4af and related indole derivatives.

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Structural Features Reference
4af 3-Cyclohexyl, 6-COOCH₃ 128–130 ~265.33* Bulky cyclohexyl, ester group
Methyl 1-methyl-β-carboline-3-carboxylate 1-Methyl, 3-COOCH₃ >200 244.27 β-carboline core, fused ring
Methyl 3-methyl-1H-indole-6-carboxylate 3-Methyl, 6-COOCH₃ N/A 189.21 Small alkyl substituent
3-(Phenylselenyl)-1H-indole-6-carboxylate 3-PhSe, 6-COOCH₃ N/A 305.21 Selenophenyl group
Methyl 3-formylindole-6-carboxylate 3-CHO, 6-COOCH₃ N/A 203.20 Aldehyde functionality

*Calculated based on molecular formula.

Key Observations:

  • The cyclohexyl group in Compound 4af contributes to a moderate melting point compared to the rigid β-carboline derivative (>200°C) , likely due to reduced crystal packing efficiency from the bulky substituent.

Spectroscopic Characterization

Table 2: NMR and HRMS data comparisons.

Compound Name ¹H-NMR Highlights (δ, ppm) HRMS-ESI (m/z) Reference
4af Cyclohexyl protons: ~1.0–2.0; COOCH₃: ~3.8–4.0 Matches C₁₆H₁₉NO₂
Methyl 1-methyl-β-carboline-3-carboxylate COOCH₃: 4.03; aromatic H: 7.37–8.79 Not reported
Methyl 3-formylindole-6-carboxylate Aldehyde proton: ~9.8–10.2 203.0582 (observed)

Key Observations:

  • The cyclohexyl protons in Compound 4af produce a distinct multiplet in the δ 1.0–2.0 region, absent in analogs with smaller substituents (e.g., methyl or formyl groups) .
  • The ester methyl group (COOCH₃) resonates near δ 3.8–4.0 across all analogs, confirming its presence .

Biological Activity

Methyl 3-cyclohexyl-1H-indole-6-carboxylate is a compound belonging to the indole family, which has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their broad spectrum of biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antitubercular

This compound, specifically, interacts with multiple biological targets, influencing various biochemical pathways and cellular processes.

Target Interactions

The compound is believed to interact with specific receptors and enzymes in the body. The indole structure allows it to participate in:

  • Hydrogen bonding
  • Hydrophobic interactions
  • π-π stacking interactions with aromatic amino acids in proteins

These interactions can modulate enzyme activity and receptor functions, leading to various biological effects, particularly in cancer and infectious diseases .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis in cancer cells
  • Cause cell cycle arrest
  • Inhibit the proliferation of various cancer cell lines

For example, studies have demonstrated that indole derivatives can inhibit the growth of cancer cells by modulating cell signaling pathways and gene expression .

Antitubercular Activity

The compound has also been investigated for its antitubercular potential. It acts as an inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3, a critical target for developing new antitubercular agents. In vitro studies have reported minimum inhibitory concentrations (MICs) as low as 1.56 μM against resistant strains of Mycobacterium tuberculosis .

Case Studies and Research Findings

StudyFindingsBiological Activity
Study 1Induced apoptosis in MCF-7 cellsAnticancer
Study 2MIC of 1.56 μM against M. tuberculosisAntitubercular
Study 3Modulated gene expression related to inflammationAnti-inflammatory

Detailed Research Example

In a study focusing on the synthesis and biological evaluation of novel indole derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited superior activity against certain cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 3-cyclohexyl-1H-indole-6-carboxylate, and how can reaction conditions be optimized?

A multi-step synthesis is typically required, starting with indole ring formation followed by cyclohexyl group introduction and carboxylate esterification. Key steps include:

  • Friedel-Crafts alkylation or cyclohexylation of the indole core using cyclohexyl halides or alcohols under acidic catalysis.
  • Esterification of the carboxyl group using methanol and catalytic sulfuric acid, as demonstrated in analogous indole ester syntheses .
  • Optimization strategies :
    • Monitor reaction progress via TLC or HPLC to identify intermediates.
    • Adjust solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) to improve yields.
    • Purify via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, indole aromatic protons at δ 6.8–8.2 ppm) and ester carbonyl (δ ~165–170 ppm in ¹³C) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • IR spectroscopy : Confirm ester C=O stretch (~1700–1750 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular weight (C₁₆H₁₉NO₂, theoretical MW 265.3 g/mol) and fragmentation patterns.
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound, and what challenges arise during refinement?

  • Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to obtain single crystals.
  • Data collection : Employ synchrotron radiation for high-resolution (<1.0 Å) data, critical for resolving disordered cyclohexyl groups.
  • Refinement :
    • Use SHELXL for small-molecule refinement, applying restraints for flexible cyclohexyl conformers .
    • Address challenges like twinning (check for higher-symmetry space groups) or thermal motion anisotropy using ADPs (anisotropic displacement parameters).
  • Validation : Verify geometry with PLATON and check for hydrogen-bonding networks (e.g., N-H···O=C interactions) .

Q. How can researchers reconcile contradictory data between computational reactivity predictions and experimental results?

  • Computational modeling :
    • Perform DFT calculations (e.g., Gaussian, ORCA) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity (e.g., hydrolysis rates, cycloaddition yields).
    • Use Molecular Electrostatic Potential (MEP) maps to identify charge distribution discrepancies.
  • Experimental validation :
    • Conduct kinetic studies under varied conditions (pH, temperature) to isolate competing reaction pathways.
    • Analyze byproducts via LC-MS to detect unanticipated intermediates (e.g., oxidized or dimerized species).

Q. What in silico strategies can predict the compound’s interactions with biological targets, and what parameters are critical?

  • Docking studies :
    • Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., cyclooxygenase-2) or receptors. Prioritize docking poses with favorable ΔG values (< -7 kcal/mol).
    • Validate with Molecular Dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns).
  • Pharmacophore modeling :
    • Map essential features (e.g., ester group for hydrogen-bond acceptors, cyclohexyl for hydrophobic pockets) using tools like LigandScout.
  • ADMET prediction :
    • Evaluate bioavailability (Lipinski’s Rule of Five), CYP450 metabolism (admetSAR), and toxicity (ProTox-II) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Assay standardization :
    • Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤ 0.1%).
    • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, qPCR for downstream gene expression).
  • Structural analogs : Compare activity of this compound with derivatives (e.g., ethyl ester or trifluoromethyl variants) to identify SAR trends .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)
Indole core formationPd-catalyzed cyclization 65–7590–95
CyclohexylationCyclohexyl bromide, AlCl₃, 80°C50–6085–90
EsterificationMeOH, H₂SO₄, reflux 70–80>98

Q. Table 2: Computational vs. Experimental Reactivity

ParameterDFT PredictionExperimental ResultResolution Strategy
Hydrolysis rate (k)2.1 × 10⁻³ s⁻¹1.5 × 10⁻³ s⁻¹Adjust solvent dielectric constant in model
Electrophilic siteC5 positionC3 positionRe-optimize geometry with implicit solvation

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-cyclohexyl-1H-indole-6-carboxylate
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Methyl 3-cyclohexyl-1H-indole-6-carboxylate

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